molecular formula C18H24N8O2S B2633392 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide CAS No. 886961-06-4

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide

Cat. No.: B2633392
CAS No.: 886961-06-4
M. Wt: 416.5
InChI Key: LWRCSYYTKRIRBW-UHFFFAOYSA-N
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Description

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound featuring a triazine ring substituted with morpholine groups and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps:

  • Formation of the Triazine Core: : The triazine core is synthesized through the reaction of cyanuric chloride with morpholine under controlled conditions. This step involves nucleophilic substitution reactions where chlorine atoms are replaced by morpholine groups.

  • Introduction of the Phenylhydrazinecarbothioamide Moiety: : The phenylhydrazinecarbothioamide group is introduced via a condensation reaction between the triazine intermediate and phenylhydrazinecarbothioamide. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinecarbothioamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the hydrazine moiety, potentially yielding amine derivatives.

    Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide has several notable applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and oxidases, which play crucial roles in cell signaling and metabolism.

    Pathways Involved: It is known to inhibit the PI3K/mTOR signaling pathway, which is critical for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimorpholino-1,3,5-triazine Derivatives: These compounds share the triazine core but differ in their substituents, affecting their biological activity and specificity.

    Phenylhydrazinecarbothioamide Derivatives: These compounds have similar hydrazine moieties but differ in their core structures, influencing their reactivity and applications.

Uniqueness

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-phenylhydrazinecarbothioamide is unique due to its dual functional groups, which confer a combination of properties from both the triazine and hydrazinecarbothioamide moieties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c29-18(19-14-4-2-1-3-5-14)24-23-15-20-16(25-6-10-27-11-7-25)22-17(21-15)26-8-12-28-13-9-26/h1-5H,6-13H2,(H2,19,24,29)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRCSYYTKRIRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NNC(=S)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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